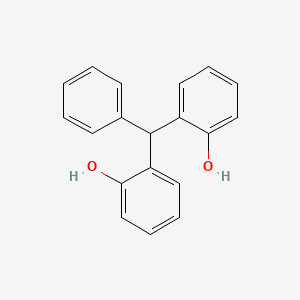
Lithium;scandium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium scandium is a compound that combines the properties of lithium and scandium. Lithium is an alkali metal known for its applications in batteries and psychiatric medication, while scandium is a transition metal with applications in aerospace and electronics. The combination of these two elements results in a compound with unique properties that are useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Lithium scandium compounds can be synthesized through various methods. One common method involves the reaction of lithium hydroxide with scandium oxide at high temperatures. The reaction typically occurs in a controlled atmosphere to prevent contamination and ensure purity. Another method involves the electrolysis of a molten mixture of lithium chloride and scandium chloride, which results in the formation of lithium scandium compounds.
Industrial Production Methods: Industrial production of lithium scandium compounds often involves the extraction of lithium from spodumene or other lithium-containing minerals, followed by the reaction with scandium extracted from scandium-rich ores. The process includes steps such as roasting, leaching, and purification to obtain high-purity lithium and scandium, which are then combined to form the desired compound .
化学反応の分析
Types of Reactions: Lithium scandium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both lithium and scandium.
Common Reagents and Conditions: Common reagents used in reactions with lithium scandium compounds include halogens, acids, and bases. For example, lithium scandium can react with hydrochloric acid to form lithium chloride and scandium chloride. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from reactions involving lithium scandium compounds depend on the specific reagents and conditions used. For example, oxidation reactions may produce lithium oxide and scandium oxide, while reduction reactions may yield elemental lithium and scandium .
科学的研究の応用
Lithium scandium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique electronic properties. In biology, lithium scandium compounds are being explored for their potential use in medical imaging and drug delivery systems. In medicine, they are studied for their potential therapeutic effects in treating certain diseases. In industry, lithium scandium compounds are used in the production of high-strength alloys and advanced materials for aerospace and electronics .
作用機序
The mechanism of action of lithium scandium compounds involves their interaction with various molecular targets and pathways. For example, lithium ions can displace other cations in neuronal enzymes and neurotransmitter receptors, affecting signal transduction and cellular processes. Scandium ions can interact with proteins and other biomolecules, influencing their structure and function. These interactions result in the unique effects of lithium scandium compounds in different applications .
類似化合物との比較
Lithium scandium compounds can be compared with other similar compounds, such as lithium aluminum and lithium titanium. While all these compounds share some common properties due to the presence of lithium, they also have unique characteristics based on the other element involved. For example, lithium scandium compounds have higher thermal stability and electronic conductivity compared to lithium aluminum compounds. Similarly, lithium scandium compounds exhibit different catalytic properties compared to lithium titanium compounds .
Similar Compounds
- Lithium aluminum
- Lithium titanium
- Lithium magnesium
Lithium scandium stands out due to its unique combination of properties from both lithium and scandium, making it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
37294-88-5 |
|---|---|
分子式 |
LiSc |
分子量 |
51.9 g/mol |
IUPAC名 |
lithium;scandium |
InChI |
InChI=1S/Li.Sc |
InChIキー |
XOUJXRJKQZJMEW-UHFFFAOYSA-N |
正規SMILES |
[Li].[Sc] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


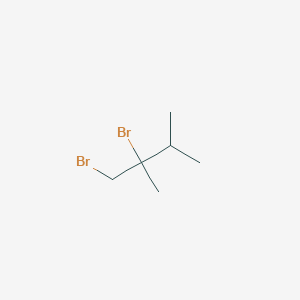
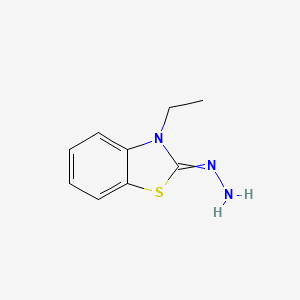
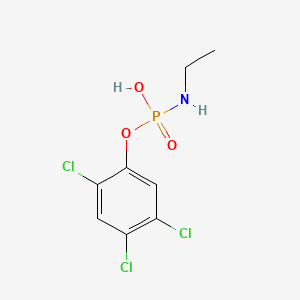
![Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate](/img/structure/B14681819.png)
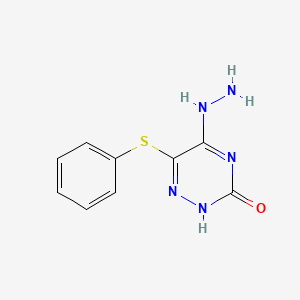
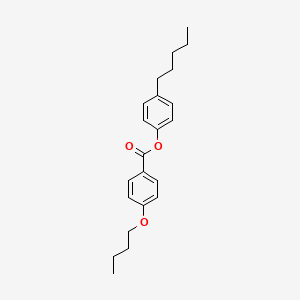
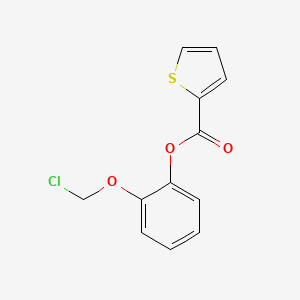

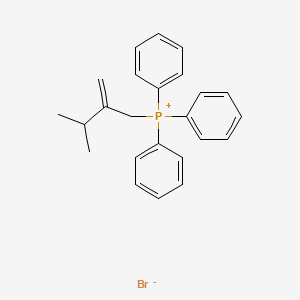
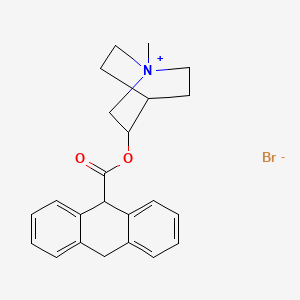

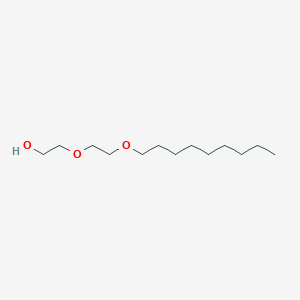
![2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione](/img/structure/B14681854.png)
